molecular formula C14H18O4 B14280493 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene CAS No. 120989-82-4

2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene

Cat. No.: B14280493
CAS No.: 120989-82-4
M. Wt: 250.29 g/mol
InChI Key: YPAPIIWZUMZXJW-UHFFFAOYSA-N
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Description

2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is an organic compound characterized by the presence of a butadiene group and two methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into trisubstituted buta-1,3-dienes . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the cross-coupling reactions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the butadiene group to single bonds, forming saturated derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted alkenes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The butadiene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxymethoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is unique due to the presence of both the butadiene group and the methoxymethoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

120989-82-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-buta-1,3-dienyl-1,3-bis(methoxymethoxy)benzene

InChI

InChI=1S/C14H18O4/c1-4-5-7-12-13(17-10-15-2)8-6-9-14(12)18-11-16-3/h4-9H,1,10-11H2,2-3H3

InChI Key

YPAPIIWZUMZXJW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)OCOC)C=CC=C

Origin of Product

United States

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